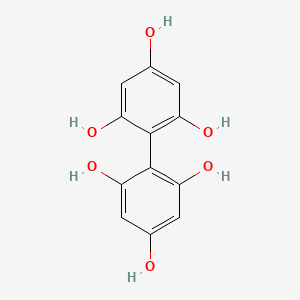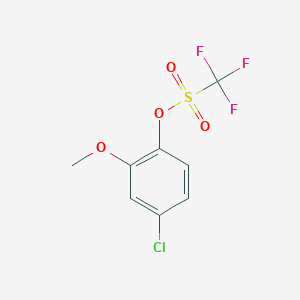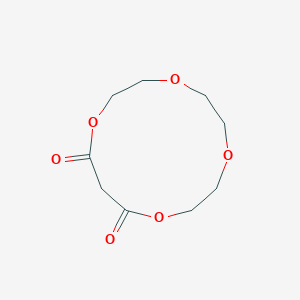
1,4,7,10-Tetraoxacyclotridecane-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxacyclotridecane-11,13-dione is a macrocyclic compound with the molecular formula C₉H₁₄O₆ and a molecular weight of 218.204 g/mol . This compound is characterized by its unique structure, which includes a 13-membered ring containing four oxygen atoms and two ketone groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-11,13-dione typically involves the reaction of malonoyl chloride with triethylene glycol . The reaction conditions include:
Reactants: Malonoyl chloride and triethylene glycol
Solvent: Often conducted in an organic solvent such as toluene
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the macrocyclic structure
Catalysts: Acid catalysts may be used to promote the reaction
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is a common laboratory method.
Análisis De Reacciones Químicas
1,4,7,10-Tetraoxacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxacyclotridecane-11,13-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a model compound for understanding biological macrocycles.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1,4,7,10-Tetraoxacyclotridecane-11,13-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the ring can coordinate with metal ions, making it useful in applications such as catalysis and drug delivery. The compound’s structure allows it to interact with various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
1,4,7,10-Tetraoxacyclotridecane-11,13-dione can be compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used in biomedical imaging and radiolabeling.
1,4,7,10-Tetraazacyclotridecane-11,13-dione: Known for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its oxygen-rich macrocyclic structure, which provides distinct chemical properties and reactivity compared to its nitrogen-containing counterparts.
Propiedades
Número CAS |
58484-44-9 |
|---|---|
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
1,4,7,10-tetraoxacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O6/c10-8-7-9(11)15-6-4-13-2-1-12-3-5-14-8/h1-7H2 |
Clave InChI |
DWYLOXSOZJIZSF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(=O)CC(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


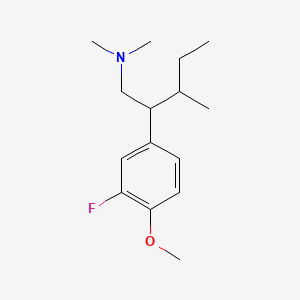
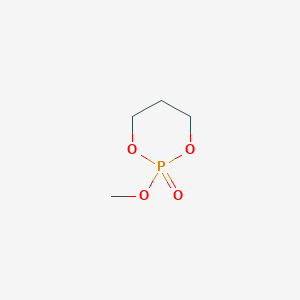

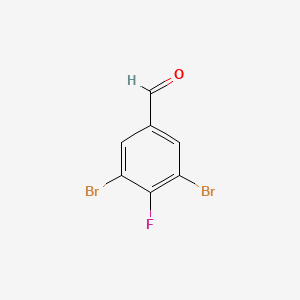
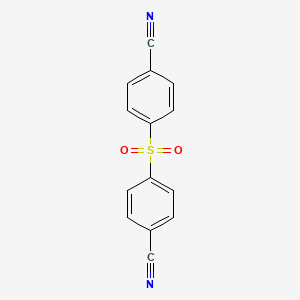
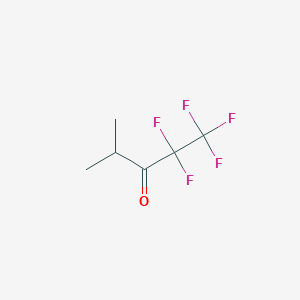
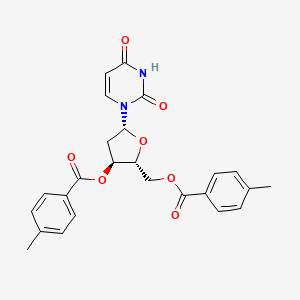
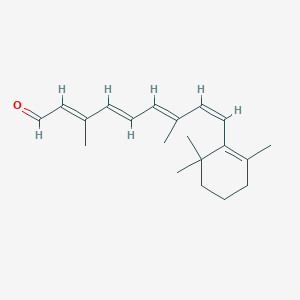
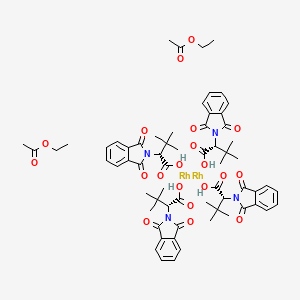
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
